molecular formula C21H20N2O2S2 B2850399 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923081-34-9

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide

Cat. No. B2850399
CAS RN: 923081-34-9
M. Wt: 396.52
InChI Key: AYEIPTUFACJJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide, also known as CTK7A, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the chromeno-thiazole family and has been found to have a range of interesting properties, including potential use as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is not fully understood, but it is believed to work by targeting specific cellular pathways involved in cancer cell growth and proliferation. Studies have shown that N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide can inhibit the activity of certain enzymes and proteins involved in these pathways, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide has also been found to have a range of other biochemical and physiological effects. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, leading to potential use in the treatment of neurological disorders. Additionally, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide in scientific research is its potent and selective activity against cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, there are also some limitations to using this compound in lab experiments, including its complex synthesis process and potential toxicity in certain cell types.

Future Directions

There are several potential future directions for research involving N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide. One area of interest is the development of new cancer treatments based on this compound. Additionally, researchers may explore the use of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide in the treatment of other diseases, such as neurological disorders and inflammatory conditions. Finally, further studies may be conducted to better understand the mechanism of action of this compound and identify new targets for therapeutic intervention.

Synthesis Methods

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 2-aminothiophenol with 3-methyl-4-hydroxycoumarin in the presence of a suitable catalyst. This reaction leads to the formation of a key intermediate, which is then further reacted with p-tolylthioacetic acid chloride to yield the final product.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide has been the subject of numerous scientific studies due to its potential use in a variety of research applications. One of the most promising areas of research involves the use of this compound as a therapeutic agent in the treatment of cancer. Studies have shown that N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide has potent anti-cancer activity and may be useful in the development of new cancer treatments.

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-14-8-10-15(11-9-14)26-12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)25-13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEIPTUFACJJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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